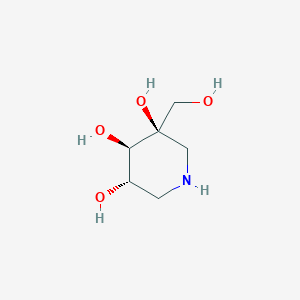
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is a chemical compound with a specific stereochemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of three hydroxyl groups and one hydroxymethyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves multiple steps. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, followed by selective hydroxylation. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and enzymatic processes to achieve high yields and purity. The choice of catalysts and enzymes is crucial to ensure the stereochemical integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, sulfonates, or other substituted derivatives.
Applications De Recherche Scientifique
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-1-[5-(nonyloxy)pentyl]-3,4,5-piperidinetriol
- 2-Heptadecyl-6-(hydroxymethyl)-3,4,5-piperidinetriol
Uniqueness
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
664355-16-2 |
|---|---|
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-3-6(11)2-7-1-4(9)5(6)10/h4-5,7-11H,1-3H2/t4-,5+,6+/m0/s1 |
Clé InChI |
OXCYMYPLNFRTNJ-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@](CN1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(CN1)(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
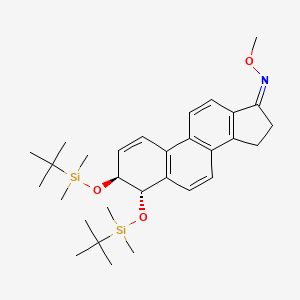
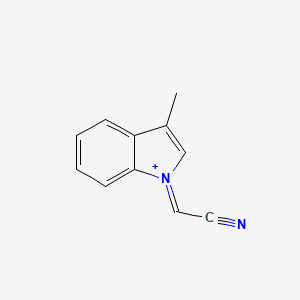

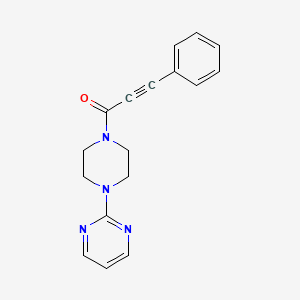
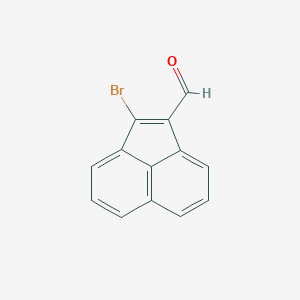
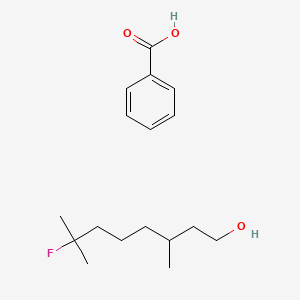
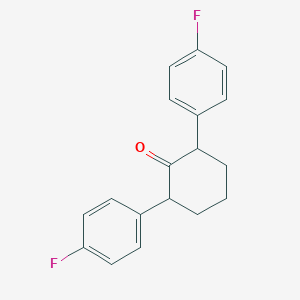
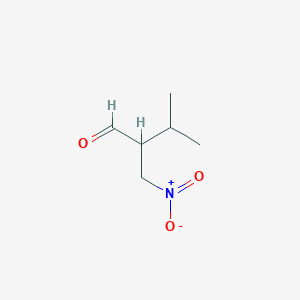
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
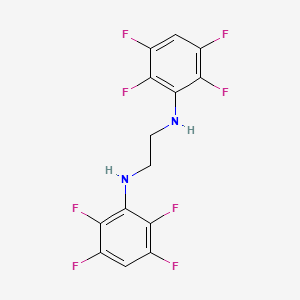
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
